OSK-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

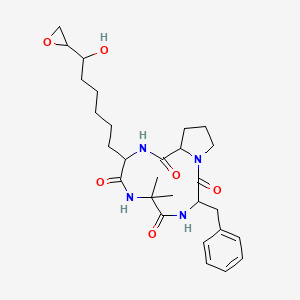

3-benzyl-9-[6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-23,33H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTNCOSXRKCUJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(C3CO3)O)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N4O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of OSK-1 in Cellular Reprogramming: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to reverse the cellular aging process and restore youthful function to tissues holds immense promise for regenerative medicine. A key breakthrough in this field has been the discovery that transient expression of a specific subset of Yamanaka factors—Oct4, Sox2, and Klf4 (collectively known as OSK)—can induce a partial cellular reprogramming, effectively turning back the epigenetic clock without erasing cellular identity. This technical guide provides a comprehensive overview of the core mechanism of action of OSK-1 (referring to the collective action of the OSK factors) in cellular reprogramming, with a focus on its application in rejuvenation. We will delve into the molecular pathways, present quantitative data from key studies, provide detailed experimental protocols, and visualize the underlying processes.

Core Mechanism of Action: Epigenetic Rejuvenation through Controlled Reprogramming

The fundamental principle behind this compound-mediated rejuvenation is the precise modulation of the epigenome. Unlike the generation of induced pluripotent stem cells (iPSCs), which involves a complete erasure of epigenetic memory, partial reprogramming with OSK aims to reset age-associated epigenetic drift while preserving the cell's specialized identity.[1][2][3]

The primary mechanism involves the following key steps:

-

Pioneer Factor Activity: The OSK transcription factors act as pioneer factors, meaning they can bind to and open condensed, inaccessible chromatin regions.[4][5] This initial engagement with the somatic genome is a critical first step, allowing for subsequent molecular events.

-

Epigenetic Remodeling via TET Enzyme Activation: A crucial aspect of this compound's function is its reliance on the Ten-Eleven Translocation (TET) family of DNA demethylases, particularly TET1 and TET2.[1][2] OSK expression has been shown to upregulate these enzymes.[1] TET proteins catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized derivatives, initiating the process of active DNA demethylation. This process is essential for reactivating silenced genes associated with a youthful cellular state.[6] The beneficial effects of OSK, such as axon regeneration and vision restoration, are abrogated when TET1 or TET2 are knocked down.[1][2]

-

Restoration of Youthful Gene Expression: By remodeling the epigenetic landscape, this compound expression leads to a transcriptome that more closely resembles that of younger cells.[3] Studies have shown that OSK can restore the expression of nearly half of the genes whose expression is altered by senescence.[3] This includes the downregulation of pro-inflammatory and senescence-associated genes and the upregulation of genes involved in cellular maintenance and function.

-

Preservation of Cellular Identity: A key feature of this partial reprogramming approach is the avoidance of inducing full pluripotency, which would carry the risk of tumorigenesis.[1][2] This is achieved through transient and tightly controlled expression of the OSK factors, often using inducible systems like the tetracycline-inducible (Tet-On/Tet-Off) system.[1] This ensures that the cells undergo epigenetic rejuvenation without losing their specialized identity and function.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound-mediated cellular reprogramming.

Table 1: Effects of this compound on Gene Expression in Senescent Cells

| Gene Category | Number of Genes Altered by Senescence | Percentage of Genes Restored by OSK Expression | Reference |

| Upregulated with Age | 190 | 43.2% (82 genes) downregulated | [3] |

| Downregulated with Age | 326 | 65.3% (213 genes) upregulated | [3] |

Table 2: In Vivo Effects of this compound Mediated Reprogramming in Mice

| Outcome Measure | Experimental Model | Treatment Details | Result | Reference |

| Median Remaining Lifespan | 124-week-old wild-type mice | Systemic AAV delivery of inducible OSK | 109% increase compared to controls | [7][8] |

| Vision Restoration | Aged mice (1 year old) | AAV-mediated OSK induction in retinal ganglion cells for 4 weeks | Restored visual acuity and RGC electrical activity to youthful levels | [1] |

| Axon Regeneration | Optic nerve crush injury in mice | AAV-mediated OSK induction post-injury | Significant improvement in axon regeneration and RGC survival | [1] |

| DNA Methylation Age | Injured retinal ganglion cells | OSK expression post-injury | Counteracted the injury-induced acceleration of DNA methylation age | [1] |

Key Experimental Protocols

Below are detailed methodologies for cornerstone experiments in the study of this compound-mediated cellular reprogramming.

Protocol 1: AAV-Mediated this compound Expression in Mouse Retinal Ganglion Cells (In Vivo)

This protocol describes the in vivo delivery of OSK factors to retinal ganglion cells (RGCs) in mice using an adeno-associated virus (AAV) vector with a doxycycline-inducible system.[1]

Materials:

-

AAV vectors (e.g., AAV2) carrying the polycistronic OSK cassette under a tetracycline (B611298) response element (TRE) promoter (AAV-TRE-OSK).

-

AAV vector carrying the reverse tetracycline-controlled transactivator (rtTA) or tetracycline-controlled transactivator (tTA) (AAV-rtTA or AAV-tTA).

-

Anesthesia (e.g., ketamine/xylazine cocktail).

-

Intravitreal injection setup (microsyringe, 33-gauge needle).

-

Doxycycline (B596269) (for Tet-On system) administered in drinking water (e.g., 2 mg/ml).

-

Experimental mice (e.g., C57BL/6J).

Procedure:

-

Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

-

AAV Preparation: Dilute the AAV-TRE-OSK and AAV-rtTA/tTA vectors to the desired final concentration in sterile phosphate-buffered saline (PBS).

-

Intravitreal Injection: Using a microsyringe with a 33-gauge needle, perform an intravitreal injection of the AAV mixture (typically 1-2 µl) into the mouse eye.

-

Induction of OSK Expression:

-

For Tet-On system (AAV-rtTA): Provide doxycycline in the drinking water of the mice to induce OSK expression. Prepare fresh doxycycline solution regularly.

-

For Tet-Off system (AAV-tTA): OSK expression is active in the absence of doxycycline.

-

-

Post-operative Care: Monitor the mice for recovery from anesthesia and any signs of adverse effects.

-

Tissue Collection and Analysis: At the desired time point, euthanize the mice and collect the retinal tissue for downstream analysis, such as immunohistochemistry for OSK expression, RNA sequencing to assess gene expression changes, or bisulfite sequencing to analyze DNA methylation patterns.

Protocol 2: Analysis of Cellular Senescence Reversal in Human Fibroblasts

This protocol outlines the in vitro induction of OSK in senescent human fibroblasts and subsequent analysis of rejuvenation markers.[3]

Materials:

-

Primary human fibroblasts (e.g., IMR90).

-

Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

-

Lentiviral vectors for doxycycline-inducible OSK expression.

-

Polybrene.

-

Doxycycline.

-

Reagents for senescence-associated β-galactosidase (SA-β-gal) staining.

-

Reagents for RNA extraction and qRT-PCR or RNA sequencing.

Procedure:

-

Induction of Senescence: Culture human fibroblasts for an extended period (e.g., ~40 passages) until they exhibit signs of replicative senescence, such as growth arrest and morphological changes. Confirm senescence by SA-β-gal staining and expression of senescence markers like p21 (CDKN1A).

-

Lentiviral Transduction: Transduce the senescent fibroblasts with lentiviruses encoding the doxycycline-inducible OSK cassette. Use polybrene to enhance transduction efficiency.

-

Induction of OSK Expression: Add doxycycline to the culture medium to induce the expression of OSK for a defined period (e.g., 4 days).

-

Analysis of Rejuvenation:

-

Gene Expression: Extract RNA from the cells and perform qRT-PCR or RNA sequencing to analyze the expression of age-upregulated and age-downregulated genes.

-

Senescence Markers: Perform SA-β-gal staining to assess the reversal of the senescent phenotype.

-

Nucleocytoplasmic Compartmentalization (NCC): If using a reporter system, assess the integrity of NCC, which is often disrupted in senescent cells and can be restored by OSK expression.[3]

-

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental processes involved in this compound-mediated cellular reprogramming.

Signaling and Molecular Pathway

References

- 1. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reprogramming to recover youthful epigeneticiInformation & Restore vision — OSK Therapy Explained | OrganiClinic [organiclinic.com]

- 3. Chemically induced reprogramming to reverse cellular aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medicine.ekmd.huji.ac.il [medicine.ekmd.huji.ac.il]

- 5. Mechanisms for Enhancing Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epigenetic reprogramming of cell identity: lessons from development for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rejuvenate Bio Announces Gene Therapy-Mediated Partial Reprogramming Extends Lifespan and Reverses Age-Related Changes in the Journal Cellular Reprogramming - BioSpace [biospace.com]

- 8. Partial cellular reprogramming: A deep dive into an emerging rejuvenation technology - PMC [pmc.ncbi.nlm.nih.gov]

What are the core functions of OSK transcription factors?

An In-Depth Technical Guide to the Core Functions of OSK Transcription Factors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core functions of the transcription factors Oct4, Sox2, and Klf4 (OSK) in cellular reprogramming and pluripotency. It details their molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex processes.

Core Functions of OSK Transcription Factors

The OSK transcription factors are central to the process of inducing pluripotency in somatic cells, effectively "reprogramming" them into induced pluripotent stem cells (iPSCs). Their functions are multifaceted and synergistic, involving the remodeling of the epigenetic landscape, activation of pluripotency-associated genes, and suppression of the somatic cell identity.

1.1. Pioneer Factor Activity and Chromatin Remodeling:

Oct4, Sox2, and Klf4 are considered pioneer transcription factors, meaning they can bind to and open closed chromatin structures.[1][2][3][4][5][6] This initial engagement with the genome is a critical first step in reprogramming, allowing for the subsequent binding of other transcription factors and the initiation of gene expression changes. OSK binding leads to significant epigenetic remodeling, including alterations in histone modifications and DNA methylation patterns, which are essential for erasing the somatic cell's epigenetic memory and establishing a pluripotent state.[7][8][9]

1.2. Synergistic Activation of Pluripotency Network:

OSK factors work in a coordinated manner to activate a network of genes that establish and maintain pluripotency. They often bind cooperatively to the regulatory regions of key pluripotency genes, such as Nanog.[10] While Oct4 has been considered the central factor, studies have shown that Sox2 and Klf4 can also form a functional core to induce pluripotency, highlighting their cooperative and essential roles.[11][12] This synergistic activity ensures the robust activation of the entire pluripotency program.

1.3. Suppression of Somatic Gene Expression:

In addition to activating pluripotency genes, OSK factors are also involved in the silencing of genes that define the original somatic cell type.[8] This is a crucial aspect of erasing the cell's previous identity. The proposed mechanisms for this suppression include the displacement of somatic transcription factors from their target enhancers and the recruitment of repressive epigenetic modifiers.[8]

1.4. Rejuvenation and Restoration of Cellular Function:

Beyond inducing pluripotency, the expression of OSK has been shown to reverse age-related cellular and epigenetic changes.[13][14][15] Studies have demonstrated that OSK can restore youthful DNA methylation patterns and gene expression profiles, leading to improved tissue function and regeneration, for instance, in the context of vision restoration.[13][14][16] This rejuvenating effect is linked to the OSK-mediated recruitment of DNA demethylases like TET1 and TET2.[14][16]

Quantitative Data Summary

The process of cellular reprogramming is often quantified by measuring the efficiency of iPSC colony formation and the fold changes in the expression of key pluripotency and somatic genes.

| Reprogramming Metric | Cell Type | Factors | Reprogramming Efficiency (%) | Fold Change in Pluripotency Marker Expression | Reference |

| iPSC Generation | Human Neonatal Fibroblasts | OSKM | 0.002 - 0.02 | - | [11] |

| iPSC Generation | Mouse Embryonic Fibroblasts | OSKM | ~5% (inducible system) | - | [17] |

| Gene Expression | Human Fibroblasts to iPSCs | OSKM | - | SOX2, OCT4, NANOG, LIN28 (Upregulated) | [17] |

| Gene Expression | Human Fibroblasts to iPSCs | OSKM | - | Genes for collagen, laminin, FGFs (Downregulated) | [17] |

| Age Reversal | Aged Mouse Retinal Ganglion Cells | OSK | - | ~90% of age-altered genes restored to youthful levels | [14] |

| Rejuvenation | Senescent Human Fibroblasts | OSK | - | 43.2% of age-upregulated genes reduced; 65.3% of age-downregulated genes increased | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon research in the field of cellular reprogramming. Below are summarized protocols for key techniques used to study OSK function.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factor Binding Analysis

ChIP-seq is used to identify the genomic binding sites of OSK transcription factors.

Protocol Outline:

-

Cell Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication.[13]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-Oct4). Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.[13][18]

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of enrichment, which represent the binding sites of the transcription factor.

RNA Sequencing (RNA-Seq) for Gene Expression Profiling

RNA-seq is used to analyze the changes in the transcriptome during OSK-mediated reprogramming.

Protocol Outline:

-

RNA Extraction: Isolate total RNA from cells at different stages of reprogramming.[19]

-

RNA Quality Control: Assess the quality and integrity of the RNA using a spectrophotometer and an automated electrophoresis system.

-

Library Preparation:

-

mRNA Enrichment (for coding genes): Select for polyadenylated mRNA using oligo(dT) beads.

-

rRNA Depletion (for total RNA): Remove ribosomal RNA to enrich for all other RNA species.

-

Fragmentation and cDNA Synthesis: Fragment the RNA and synthesize first- and second-strand cDNA.[19]

-

Adapter Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments and amplify the library via PCR.[10]

-

-

Library Quantification and Sequencing: Quantify the library and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels (e.g., as transcripts per million - TPM), and perform differential gene expression analysis to identify genes that are up- or downregulated during reprogramming.[5]

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)

ATAC-seq is used to map chromatin accessibility genome-wide and infer regions of active gene regulation.

Protocol Outline:

-

Cell Lysis: Lyse a small number of cells to isolate the nuclei while keeping the nuclear membrane intact.[2][8][14]

-

Transposition: Treat the nuclei with a hyperactive Tn5 transposase. The transposase will simultaneously cut accessible DNA and ligate sequencing adapters in a process called "tagmentation."[2][8][14]

-

DNA Purification: Purify the tagmented DNA fragments.

-

Library Amplification: Amplify the library using PCR with primers that bind to the ligated adapters.

-

Library Quantification and Sequencing: Quantify the library and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome. Regions with a high density of reads correspond to open chromatin regions. This data can be integrated with ChIP-seq and RNA-seq data to understand the regulatory landscape.[20][21][22][23]

Mandatory Visualizations

OSK-Mediated Cellular Reprogramming Pathway

Caption: OSK factors initiate reprogramming by binding to closed chromatin, leading to epigenetic changes that silence somatic genes and activate pluripotency genes, ultimately resulting in the formation of iPSCs.

Experimental Workflow for Studying OSK Function

Caption: A typical experimental workflow to investigate OSK function involves introducing the factors into somatic cells and then performing multi-omic analyses at different time points to understand their impact on the genome and transcriptome.

Logical Relationship of OSK Pioneer Activity

Caption: The pioneer activity of OSK factors enables them to bind and remodel closed chromatin, making it accessible for other transcription factors to bind and activate the expression of pluripotency genes.

References

- 1. Pioneer Transcription Factors Target Partial DNA Motifs on Nucleosomes to Initiate Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facilitators and Impediments of the Pluripotency Reprogramming Factors’ Initial Engagement with the Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural dynamics in chromatin unraveling by pioneer transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The regulatory role of pioneer factors during cardiovascular lineage specification – A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterochromatin loosening by the Oct4 linker region facilitates Klf4 binding and iPSC reprogramming | The EMBO Journal [link.springer.com]

- 7. Epigenetic changes during aging and their reprogramming potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms, pathways and strategies for rejuvenation through epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The roles of the reprogramming factors Oct4, Sox2 and Klf4 in resetting the somatic cell epigenome during induced pluripotent stem cell generation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. OCT4 and SOX2 work as transcriptional activators in reprogramming human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sox2 and Klf4 as the Functional Core in Pluripotency Induction without Exogenous Oct4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reprogramming OSK genes combats age-related symptoms - ICJS - International Collegiate Journal of Science [icjs.us]

- 14. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Progress in Separating Rejuvenation from Pluripotency in Cell Reprogramming – Fight Aging! [fightaging.org]

- 16. Reprogramming Restores Vision in Mice by Changing DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. qPCR Analysis for Pluripotency Markers for iPSC - Creative Biolabs [creative-biolabs.com]

- 19. nyscf.org [nyscf.org]

- 20. Harnessing changes in open chromatin determined by ATAC-seq to generate insulin-responsive reporter constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Epigenetic landscape analysis reveals the significance of early reduced chromatin accessibility in osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chromatin Accessibility Impacts Transcriptional Reprogramming in Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Aging is associated with increased chromatin accessibility and reduced polymerase pausing in liver | Molecular Systems Biology [link.springer.com]

The Triumvirate of Pluripotency: An In-depth Technical Guide to the Discovery and History of Oct4, Sox2, and Klf4 in Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to reprogram somatic cells into a pluripotent state, capable of differentiating into any cell type in the body, represents a cornerstone of modern regenerative medicine and drug discovery. This transformative technology, the generation of induced pluripotent stem cells (iPSCs), was built upon decades of foundational research into the molecular underpinnings of pluripotency. Central to this narrative are three transcription factors: Oct4, Sox2, and Klf4. This technical guide provides an in-depth exploration of the discovery and history of these key factors, their roles in maintaining the delicate balance of self-renewal and differentiation, and their synergistic function in cellular reprogramming. We will delve into the pivotal experiments that defined their significance, present detailed methodologies for their application, and visualize the intricate molecular pathways they command.

The Gatekeeper of Pluripotency: The Discovery and Significance of Oct4

Oct4 (Octamer-binding transcription factor 4), also known as POU5F1, was one of the first transcription factors identified as being crucial for the identity of pluripotent stem cells.[1] Its discovery and characterization laid the essential groundwork for understanding the transcriptional regulation of pluripotency.

Early Discovery and Characterization

Oct4 is a member of the POU (Pit-Oct-Unc) family of transcription factors, which are defined by a conserved POU domain responsible for binding to the octamer motif (ATGCAAAT) in the regulatory regions of target genes. Its expression is tightly restricted to pluripotent cells, including the inner cell mass (ICM) of the blastocyst, embryonic stem cells (ESCs), and germ cells.[1][2]

Pioneering studies in the late 1990s and early 2000s established the indispensable role of Oct4 in maintaining pluripotency. Experiments using mouse models demonstrated that embryos lacking Oct4 fail to form a pluripotent inner cell mass and instead differentiate into trophectoderm. Furthermore, the precise level of Oct4 expression was found to be critical; a less than two-fold increase in its expression induces differentiation into primitive endoderm and mesoderm, while a decrease of less than 50% leads to trophectoderm differentiation.[2][3] This "rheostat" model highlights Oct4's central role as a master regulator of cell fate decisions at the earliest stages of development.

Molecular Mechanisms of Oct4 Action

Oct4 exerts its influence by activating and repressing a vast network of target genes. In collaboration with other key pluripotency factors, most notably Sox2 and Nanog, Oct4 forms a core transcriptional circuitry that sustains the pluripotent state.[4][5] This network operates through a series of positive feedback loops, where the factors regulate their own expression and that of their partners.[2]

Oct4's functions include:

-

Activation of Pluripotency-Associated Genes: In concert with Sox2, Oct4 binds to the regulatory regions of genes essential for self-renewal, such as Nanog, Utf1, and Lefty1.[6]

-

Repression of Differentiation-Inducing Genes: Oct4 can repress genes that promote lineage commitment. For example, it can inhibit the expression of Cdx2, a key transcription factor for trophectoderm development.[6]

-

Modulation of Signaling Pathways: Oct4 is intricately linked with major signaling pathways that govern pluripotency, including the LIF/STAT3, BMP, and Wnt/β-catenin pathways.[2][7] It can both be regulated by and, in turn, regulate components of these pathways.

The Versatile Partner: The Discovery and Roles of Sox2

Sox2 (SRY-box 2) is a member of the SRY-related high-mobility-group (HMG) box family of transcription factors and is another critical component of the core pluripotency network.[8] Its discovery and functional characterization revealed its multifaceted roles in both maintaining pluripotency and directing neural differentiation.

Identification and Function in Pluripotency

Sox2 was identified as a key player in early embryonic development and stem cell biology. Like Oct4, its expression is characteristic of pluripotent stem cells.[8] The crucial insight into its function in pluripotency came from the discovery of its cooperative binding with Oct4 to a composite DNA element in the regulatory regions of target genes.[5] This Oct4-Sox2 heterodimer is a fundamental unit of the pluripotency transcriptional network, activating the expression of numerous genes required for self-renewal.[8]

The importance of Sox2 is underscored by the fact that its overexpression or repression in human ESCs leads to their differentiation into the trophectoderm lineage, demonstrating that, like Oct4, its expression levels must be precisely regulated to maintain pluripotency.[9]

A Dual Role in Development

Beyond its role in pluripotency, Sox2 is a pivotal factor in neural development. It is essential for the specification of the neural ectoderm and the maintenance of neural progenitor cells.[8] This dual functionality highlights the intricate mechanisms by which a single transcription factor can be deployed in different cellular contexts to regulate distinct developmental programs.

The Reprogramming Enabler: The Discovery and Function of Klf4

Klf4 (Krüppel-like factor 4) is a zinc-finger transcription factor with diverse and sometimes contradictory roles in cellular processes such as proliferation, differentiation, and apoptosis.[10][11] Its inclusion as one of the "Yamanaka factors" was a crucial step in the successful reprogramming of somatic cells.

Discovery and Characterization

Klf4 was first identified in 1996 and was initially studied for its role in the terminal differentiation of epithelial cells in the gut and skin.[10][12] In different cellular contexts, it can act as either a transcriptional activator or a repressor.[11] For instance, it is known to induce cell cycle arrest and is important for the proper development of the skin's barrier function.[11][13]

Role in Cellular Reprogramming

The selection of Klf4 as a candidate reprogramming factor was based on its known roles in regulating cell growth and differentiation.[10] During iPSC generation, Klf4 is thought to have a dual function. Initially, it represses genes associated with the somatic cell identity, and in the later stages, it facilitates the activation of pluripotency genes.[10] Klf4 has been shown to interact directly with Oct4 and Sox2, and this interaction is critical for the activation of key pluripotency genes like Nanog.[14][15]

The Breakthrough: Co-expression of Oct4, Sox2, and Klf4 for Cellular Reprogramming

The individual discoveries of Oct4, Sox2, and Klf4 as key regulators of cell fate set the stage for one of the most significant breakthroughs in modern biology: the generation of induced pluripotent stem cells (iPSCs).

In 2006, Shinya Yamanaka and Kazutoshi Takahashi published their landmark study demonstrating that the introduction of just four transcription factors—Oct4, Sox2, Klf4, and c-Myc—could reprogram mouse embryonic fibroblasts into iPSCs.[16][17] This discovery, which earned Yamanaka the Nobel Prize in Physiology or Medicine in 2012, revolutionized the fields of stem cell biology and regenerative medicine.[16][18] Subsequent research showed that c-Myc, an oncogene, could be omitted, albeit with a lower reprogramming efficiency, making the core trio of Oct4, Sox2, and Klf4 the central players in this process.[19]

The generation of iPSCs demonstrated that terminally differentiated cells could be reverted to a pluripotent state, bypassing the ethical concerns and practical limitations associated with embryonic stem cells.[20]

Quantitative Data on Reprogramming Efficiency

The efficiency of iPSC generation is influenced by a multitude of factors, including the specific combination of transcription factors used, the delivery method, and the cell type of origin. The following table summarizes representative reprogramming efficiencies from key studies.

| Reprogramming Factors | Cell Type | Delivery Method | Reprogramming Efficiency (%) | Reference(s) |

| Oct4, Sox2, Klf4, c-Myc (OSKM) | Mouse Embryonic Fibroblasts | Retrovirus | ~0.02 | [16][21] |

| Oct4, Sox2, Klf4 (OSK) | Mouse Embryonic Fibroblasts | Retrovirus | Lower than OSKM | [19] |

| Oct4, Sox2, Klf4, c-Myc (OSKM) | Human Dermal Fibroblasts | Retrovirus | 0.002 - 0.02 | [22] |

| Oct4, Sox2, Nanog, Lin28 | Human Fetal Fibroblasts | Lentivirus | ~0.02 | [16] |

| Sox2, Klf4 (in the absence of exogenous Oct4) | Mouse Embryonic Fibroblasts | Polycistronic vector | Variable, dependent on stoichiometry | [23] |

Detailed Experimental Protocols

The following section provides a detailed methodology for the generation of mouse iPSCs from embryonic fibroblasts using retroviral transduction of Oct4, Sox2, Klf4, and c-Myc.

Preparation of Retroviral Vectors

-

Plasmid Constructs: Obtain retroviral expression vectors (e.g., pMXs-based) containing the full-length cDNAs for mouse Oct4, Sox2, Klf4, and c-Myc.

-

Packaging Cell Line: Culture a retroviral packaging cell line, such as Plat-E cells, in DMEM supplemented with 10% fetal bovine serum (FBS), 1 µg/mL puromycin, and 10 µg/mL blasticidin S.

-

Transfection:

-

Plate 8 x 10^6 Plat-E cells per 10-cm dish 16 hours prior to transfection to achieve 70-80% confluency.

-

For each transcription factor, prepare a transfection mix using a calcium phosphate (B84403) transfection method. Briefly, for each 10-cm dish, mix 25 µg of the retroviral plasmid with CaCl2 and HBS buffer.

-

Add the transfection mixture dropwise to the Plat-E cells cultured in fresh medium.

-

-

Virus Collection:

-

At 48 hours post-transfection, collect the virus-containing supernatant and filter it through a 0.45 µm filter. This is the first virus stock.

-

Add fresh medium to the Plat-E cells and collect the supernatant again at 72 hours post-transfection for a second virus stock.

-

Transduction of Mouse Embryonic Fibroblasts (MEFs)

-

MEF Preparation: Isolate MEFs from E13.5 mouse embryos and culture them in DMEM with 10% FBS.

-

Transduction:

-

Seed MEFs at a density of 4 x 10^5 cells per 15-cm gelatin-coated dish the day before transduction.

-

On the day of transduction, mix equal volumes of the four retroviral supernatants (for Oct4, Sox2, Klf4, and c-Myc) and supplement with 4 µg/mL polybrene.

-

Aspirate the medium from the MEFs and add the viral supernatant mixture.

-

Incubate overnight at 37°C and 5% CO2.

-

iPSC Culture and Selection

-

Post-Transduction Culture: Two days after transduction, replace the viral medium with fresh MEF medium.

-

Plating on Feeder Cells: Four days post-transduction, trypsinize the transduced MEFs and plate them onto a layer of mitomycin C-inactivated MEF feeder cells in iPSC culture medium.[15]

-

iPSC Medium: The iPSC culture medium consists of Knockout DMEM supplemented with 20% Knockout Serum Replacement (KSR), 2 mM L-glutamine, 100 µM nonessential amino acids, 100 µM β-mercaptoethanol, and 1000 units/mL leukemia inhibitory factor (LIF).[4]

-

Colony Selection:

-

Starting around day 10, iPSC colonies with a characteristic ESC-like morphology (round, compact, with well-defined borders) will begin to appear.

-

Manually pick individual colonies and transfer them to new feeder-coated plates for expansion.

-

-

Characterization: Expanded iPSC clones should be characterized for the expression of pluripotency markers (e.g., SSEA-1, Nanog, and endogenous Oct4), differentiation potential into the three germ layers (ectoderm, mesoderm, and endoderm) through embryoid body formation or teratoma assays, and a normal karyotype.

Visualization of Key Pathways and Workflows

The Core Pluripotency Network

The following diagram illustrates the core transcriptional regulatory network in pluripotent stem cells, highlighting the interconnected roles of Oct4, Sox2, and Nanog.

References

- 1. biochem.slu.edu [biochem.slu.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ics.uci.edu [ics.uci.edu]

- 6. Human‐Induced Pluripotent Stem Cell Culture Methods Under cGMP Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Direct Reprogramming of Mouse Embryonic Fibroblasts to Conventional Type 1 Dendritic Cells by Enforced Expression of Transcription Factors [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]

- 12. Stoichiometric and temporal requirements of Oct4, Sox2, Klf4, and c-Myc expression for efficient human iPSC induction and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient Generation of Fully Reprogrammed Human iPS Cells via Polycistronic Retroviral Vector and a New Cocktail of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guide to Successful iPSC Cell Culture and Best Practices – Iota Sciences [iotasciences.com]

- 15. Direct Reprogramming of Mouse Embryonic Fibroblasts to Conventional Type 1 Dendritic Cells by Enforced Expression of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stoichiometric and temporal requirements of Oct4, Sox2, Klf4, and c-Myc expression for efficient human iPSC induction and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. OCT4 and SOX2 work as transcriptional activators in reprogramming human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sox2 and Klf4 as the Functional Core in Pluripotency Induction without Exogenous Oct4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Reprogramming mouse embryonic fibroblasts using different reprogramming factors protocol v1 [protocols.io]

- 23. Generation of Induced Pluripotent Stem Cells by Reprogramming Mouse Embryonic Fibroblasts with a Four Transcription Factor, Doxycycline Inducible Lentiviral Transduction System - PMC [pmc.ncbi.nlm.nih.gov]

The Role of OSK Genes in Inducing Pluripotency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to reprogram somatic cells into a pluripotent state, capable of differentiating into any cell type in the body, represents a cornerstone of modern regenerative medicine and disease modeling. This process, known as induced pluripotency, was famously achieved through the introduction of four transcription factors: Oct4, Sox2, Klf4, and c-Myc (OSKM), collectively termed Yamanaka factors.[1][2] While the four-factor combination is highly effective, subsequent research has demonstrated that a core triad (B1167595) of genes—Oct4, Sox2, and Klf4 (OSK)—is sufficient to induce pluripotency, albeit with varying efficiencies.[3] This guide provides an in-depth technical overview of the central role of the OSK genes in this remarkable process of cellular rejuvenation. Ectopic expression of OSK has been shown to restore youthful DNA methylation patterns and transcriptomes in aged cells.[4][5]

Core Reprogramming Factors: The OSK Triad

The reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) is a complex process involving a profound resetting of the cellular epigenome and transcriptome.[6][7] The OSK factors are at the heart of this transformation, each playing a distinct yet synergistic role.

-

Oct4 (Octamer-binding transcription factor 4): Often considered the master regulator of pluripotency, Oct4 is indispensable for the establishment and maintenance of the pluripotent state. It plays a crucial role in activating the pluripotency gene regulatory network and silencing lineage-specific genes. Oct4 and Sox2 often bind cooperatively to composite DNA motifs found in the regulatory regions of key pluripotency genes, including their own, creating a positive feedback loop that stabilizes the pluripotent state.[6]

-

Sox2 (SRY-box transcription factor 2): A critical partner to Oct4, Sox2 is essential for the induction and maintenance of pluripotency. It functions as a transcriptional activator in the reprogramming process.[8] The cooperative binding of Oct4 and Sox2 is a hallmark of the pluripotency network.[6] Interestingly, some studies have shown that Sox2 and Klf4 can form a functional core capable of inducing pluripotency even without the ectopic expression of Oct4, highlighting their central role.[9]

-

Klf4 (Kruppel-like factor 4): Klf4 has a dual function, acting as both a transcriptional activator and repressor.[10] It is known to interact directly with Oct4 and Sox2, forming a complex that is crucial for reprogramming.[11] Klf4 facilitates the remodeling of chromatin, making pluripotency-related genes accessible to the reprogramming machinery while repressing genes associated with the somatic cell state.

While the oncogene c-Myc is often included to enhance the efficiency and speed of reprogramming, it is not essential for the initiation of the process.[4][12] Its exclusion from the reprogramming cocktail can be advantageous in therapeutic applications to mitigate the risk of tumorigenicity.[3]

Quantitative Data on Reprogramming Efficiency

The efficiency of iPSC generation is influenced by a multitude of factors, including the specific combination of reprogramming factors, the delivery method, and the starting somatic cell type. The following tables summarize key quantitative data related to OSK-mediated reprogramming.

Table 1: Comparison of Reprogramming Factor Combinations

| Factor Combination | Relative Efficiency | Key Observations |

| OSKM | High | The canonical four-factor combination, often used as a benchmark for efficiency. |

| OSK | Moderate to High | Sufficient for reprogramming, but often with lower efficiency and slower kinetics compared to OSKM.[12] |

| SKM | Low to Moderate | Can induce pluripotency without exogenous Oct4, but with delayed kinetics and lower efficiency.[13] |

| OKM | Low | Reprogramming is possible but generally inefficient. |

| OSM | Low | Reprogramming is possible but generally inefficient. |

Table 2: Factors Influencing Reprogramming Efficiency

| Factor | Effect on Efficiency | References |

| c-Myc | Increases efficiency and speed | [12][14] |

| Starting Cell Type | Varies; fibroblasts, PBMCs, and LCLs show different success rates | [15] |

| Delivery Method | Sendai virus often yields higher success rates than episomal methods | [15] |

| Small Molecules | Can enhance efficiency by modulating signaling pathways | [16] |

| Stoichiometry of Factors | The relative levels of OSK expression are crucial for successful reprogramming | [1] |

Experimental Protocols

Protocol 1: Generation of iPSCs from Human Fibroblasts using Episomal Vectors

This protocol provides a generalized workflow for reprogramming human fibroblasts using non-integrating episomal vectors expressing the OSK factors.

1. Preparation of Materials:

-

Human dermal fibroblasts

-

Fibroblast culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

Episomal iPSC Reprogramming Vectors (containing Oct4, Sox2, Klf4, and other factors like L-Myc, Lin28, and SV40LT for enhanced efficiency)[17]

-

Electroporation system and reagents

-

iPSC culture medium (e.g., Essential 8™ Medium)

-

Matrigel-coated culture plates

2. Cell Culture and Electroporation:

-

Culture human fibroblasts to 70-80% confluency.

-

On the day of electroporation, harvest the fibroblasts using trypsin and count the cells.

-

Resuspend the required number of cells in the electroporation buffer.

-

Add the episomal reprogramming vectors to the cell suspension.

-

Electroporate the cells using a pre-optimized program.

-

Plate the electroporated cells onto Matrigel-coated plates in fibroblast medium.

3. Transition to iPSC Culture:

-

After 24-48 hours, replace the fibroblast medium with iPSC culture medium.

-

Continue to culture the cells, changing the medium every 1-2 days.

4. iPSC Colony Identification and Expansion:

-

Between days 10-21, iPSC-like colonies with distinct morphology (round, well-defined borders, large nucleus-to-cytoplasm ratio) will begin to appear.[18]

-

Manually pick well-formed colonies and transfer them to fresh Matrigel-coated plates for expansion.

Protocol 2: Characterization of Generated iPSCs

It is crucial to thoroughly characterize the generated iPSC lines to confirm their pluripotency and genetic stability.[18][19]

1. Morphological Assessment:

-

Verify that the iPSC colonies exhibit the characteristic morphology of pluripotent stem cells.[18]

2. Pluripotency Marker Expression:

-

Immunocytochemistry: Stain for key pluripotency markers such as Oct4, Sox2, Nanog, SSEA4, and TRA-1-60.[20]

-

Flow Cytometry: Quantify the percentage of cells expressing surface pluripotency markers.[18]

-

Quantitative RT-PCR (qRT-PCR): Measure the expression levels of pluripotency-associated genes.[18]

3. Alkaline Phosphatase Staining:

-

Perform alkaline phosphatase staining, as high expression is a hallmark of pluripotent stem cells.[21]

4. In Vitro Differentiation Potential:

-

Embryoid Body (EB) Formation: Induce the formation of EBs and confirm their differentiation into the three germ layers (ectoderm, mesoderm, and endoderm) by staining for lineage-specific markers (e.g., β-III tubulin, smooth muscle actin, α-fetoprotein).[20][21]

5. Genetic Stability:

-

Karyotyping: Analyze the chromosomal integrity of the iPSC lines to detect any large-scale abnormalities.[18]

Signaling Pathways and Experimental Workflows

Signaling Pathways in OSK-Induced Pluripotency

The process of reprogramming is tightly regulated by a complex interplay of signaling pathways that either promote or inhibit the acquisition of pluripotency.[22][23]

Caption: Key signaling pathways modulating OSK-mediated pluripotency induction.

Experimental Workflow for iPSC Generation and Characterization

The following diagram outlines the typical experimental workflow from somatic cell isolation to the validation of pluripotent iPSC lines.

Caption: Experimental workflow for iPSC generation and characterization.

Logical Relationship of OSK Factors in Pluripotency Induction

The OSK factors do not act in isolation but form a tightly interconnected network that drives the reprogramming process.

Caption: Logical relationships and interactions of the OSK factors.

Conclusion

The discovery of the core reprogramming factors Oct4, Sox2, and Klf4 has revolutionized our understanding of cell fate and developmental plasticity. Their coordinated action is sufficient to erase the epigenetic memory of a somatic cell and re-establish a pluripotent state. This in-depth guide provides a technical foundation for researchers, scientists, and drug development professionals working with iPSC technology. A thorough understanding of the roles of the OSK genes, the quantitative aspects of reprogramming, and the detailed experimental protocols are essential for the successful generation and application of high-quality iPSCs in both basic research and clinical settings. The continued exploration of the intricate molecular mechanisms underlying OSK-mediated reprogramming will undoubtedly pave the way for new therapeutic strategies and a deeper understanding of human development and disease.

References

- 1. Frontiers | The occurrence and development of induced pluripotent stem cells [frontiersin.org]

- 2. The occurrence and development of induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reprogramming OSK genes combats age-related symptoms - ICJS - International Collegiate Journal of Science [icjs.us]

- 4. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemically induced reprogramming to reverse cellular aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The roles of the reprogramming factors Oct4, Sox2 and Klf4 in resetting the somatic cell epigenome during induced pluripotent stem cell generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The roles of the reprogramming factors Oct4, Sox2 and Klf4 in resetting the somatic cell epigenome during induced pluripotent stem cell generation. – CIRM [cirm.ca.gov]

- 8. OCT4 and SOX2 work as transcriptional activators in reprogramming human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sox2 and Klf4 as the Functional Core in Pluripotency Induction without Exogenous Oct4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms, pathways and strategies for rejuvenation through epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MYC Releases Early Reprogrammed Human Cells from Proliferation Pause via Retinoblastoma Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Excluding Oct4 from Yamanaka Cocktail Unleashes the Developmental Potential of iPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Roles for MYC in the Establishment and Maintenance of Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human iPSC Reprogramming Success: The Impact of Approaches and Source Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iPS cells generation: an overview of techniques and methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Generation of Human Induced Pluripotent Stem Cells (hiPSCs) from Fibroblasts using Episomal Vectors | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Methods for Pluripotent Stem Cell Characterization: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iPSC Chatacterization - Creative Biolabs [creative-biolabs.com]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. cusabio.com [cusabio.com]

- 23. wjgnet.com [wjgnet.com]

Epigenetic Reprogramming Induced by OSK-1 Expression: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ectopic expression of the transcription factors Oct4, Sox2, and Klf4 (collectively known as OSK-1) has emerged as a groundbreaking strategy for cellular rejuvenation and the restoration of tissue function. This partial reprogramming approach has demonstrated the remarkable ability to reverse age-related epigenetic changes, thereby restoring youthful gene expression patterns and functional characteristics to aged cells without erasing their identity. This technical guide provides a comprehensive overview of the core epigenetic changes induced by this compound expression, with a focus on DNA methylation and histone modifications. It details the experimental protocols used to study these phenomena and illustrates the key molecular pathways and interactions involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of regenerative medicine, age-related diseases, and drug development.

Core Mechanisms of this compound Induced Epigenetic Reprogramming

The primary mechanism by which this compound expression mediates cellular rejuvenation is through the extensive remodeling of the epigenetic landscape. This involves two main interconnected processes: the active demethylation of the genome and the reorganization of histone modifications.

Reversal of DNA Methylation Patterns

One of the most profound effects of this compound expression is the reversal of age-associated DNA methylation patterns. With age, the global DNA methylation landscape undergoes significant changes, characterized by hypermethylation at certain CpG islands and hypomethylation in other regions, leading to dysregulation of gene expression. This compound expression has been shown to counteract these changes, restoring a more youthful methylation profile.

A critical component of this process is the upregulation and activity of the Ten-Eleven Translocation (TET) family of enzymes, particularly TET1 and TET2.[1][2][3] These enzymes are DNA dioxygenases that catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), which is a key step in active DNA demethylation. The beneficial effects of this compound on cellular rejuvenation and tissue regeneration are critically dependent on the function of TET1 and TET2.[1][2]

Quantitative Analysis of DNA Methylation Changes:

The table below summarizes the quantitative changes in DNA methylation observed in retinal ganglion cells (RGCs) following this compound expression, as documented in key studies. These studies typically employ whole-genome bisulfite sequencing (WGBS) to assess genome-wide methylation patterns.

| Epigenetic Marker | Experimental Condition | Key Findings | Reference |

| DNA Methylation Age | Aged Mouse RGCs + this compound | Significant reduction in DNA methylation age, restoring a more youthful epigenetic clock. | [Lu et al., Nature, 2020] |

| Global DNA Methylation | Injured Mouse RGCs + this compound | Reversal of injury-induced global DNA methylation alterations. | [Lu et al., Nature, 2020] |

| Gene-Specific Methylation | Aged Mouse RGCs + this compound | Enrichment of demethylation at genes associated with light detection and synaptic transmission. | [Lu et al., Nature, 2020] |

Histone Modifications and Chromatin Remodeling

In addition to DNA demethylation, this compound expression initiates a cascade of changes in histone modifications, which are crucial for chromatin accessibility and gene expression. The two most studied histone marks in this context are H3K4me3, associated with active gene promoters, and H3K27me3, a mark of facultative heterochromatin and gene repression. During aging, there is often a decrease in the activating H3K4me3 mark and an increase in the repressive H3K27me3 mark at the promoters of key developmental and regenerative genes. This compound expression is thought to reverse these trends, leading to a more open and transcriptionally permissive chromatin state.

Quantitative Analysis of Histone Modification Changes:

The following table summarizes the expected changes in key histone modifications in response to this compound expression, based on studies of cellular reprogramming and retinal development. These changes are typically quantified using Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).

| Histone Modification | Expected Change with this compound | Functional Consequence | Putative Reference Context |

| H3K4me3 | Increase at key gene promoters | Activation of genes involved in regeneration and youthful cellular function. | [Aldiri et al., Neuron, 2017] |

| H3K27me3 | Decrease at key gene promoters | De-repression of developmental and regenerative pathways. | [Aldiri et al., Neuron, 2017] |

| Chromatin Accessibility | Global Increase | Enhanced binding of transcription factors and accessibility for gene expression machinery. | [Soufi et al., Cell, 2012] |

Signaling Pathways and Molecular Interactions

The precise signaling pathways that are activated by this compound expression to induce these epigenetic changes are an active area of research. However, several key pathways have been implicated in cellular reprogramming and are likely to play a role. These include the TGF-β, Wnt, and MAPK signaling pathways. Furthermore, the direct interaction of this compound transcription factors with the epigenetic machinery is fundamental to their function.

Signaling Pathway for this compound Induced DNA Demethylation:

The following diagram illustrates the proposed signaling cascade initiated by this compound expression, leading to the activation of TET enzymes and subsequent DNA demethylation.

Caption: this compound initiated signaling leading to DNA demethylation.

Protein Interaction Network of this compound with Epigenetic Modifiers:

This diagram illustrates the direct and indirect interactions of this compound proteins with key components of the epigenetic machinery.

Caption: this compound interactions with the epigenetic machinery.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the epigenetic changes induced by this compound expression.

AAV-Mediated this compound Expression in Retinal Ganglion Cells (RGCs)

This protocol describes the in vivo delivery of this compound genes to mouse RGCs using adeno-associated virus (AAV) vectors.

Experimental Workflow:

Caption: Workflow for in vivo this compound expression in RGCs.

Methodology:

-

AAV Vector Production: Produce high-titer AAV2 vectors carrying the polycistronic OSK cassette under the control of a Tetracycline Response Element (TRE) promoter (AAV2-TRE-OSK) and a second vector expressing the reverse tetracycline-controlled transactivator (rtTA) under a ubiquitous promoter (e.g., AAV2-CMV-rtTA).

-

Animal Model: Use adult C57BL/6J mice. Anesthetize the mice and apply a topical mydriatic to dilate the pupils.

-

Intravitreal Injection: Under a dissecting microscope, use a 33-gauge needle to perform an intravitreal injection of a 1:1 mixture of AAV2-TRE-OSK and AAV2-rtTA (total volume of 1-2 µL) into the vitreous humor of the mouse eye.

-

Induction of this compound Expression: Provide doxycycline (2 mg/mL) in the drinking water of the mice to induce the expression of the this compound factors.

-

Tissue Harvesting: At the desired time points post-induction, euthanize the mice and dissect the retinas for subsequent molecular analyses.

Whole-Genome Bisulfite Sequencing (WGBS)

This protocol outlines the steps for analyzing genome-wide DNA methylation at single-base resolution.

Methodology:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the target cells (e.g., purified RGCs) using a standard DNA extraction kit.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Library Preparation: Prepare a sequencing library from the bisulfite-converted DNA. This involves end-repair, A-tailing, and ligation of methylated sequencing adapters.

-

PCR Amplification: Amplify the adapter-ligated library using a high-fidelity polymerase.

-

Sequencing: Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Align the sequencing reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark). Calculate the methylation level at each CpG site as the ratio of methylated reads to the total number of reads covering that site.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol details the procedure for identifying the genome-wide binding sites of specific histone modifications.

Methodology:

-

Chromatin Preparation: Crosslink protein-DNA complexes in the target cells with formaldehyde (B43269). Lyse the cells and sonicate the chromatin to generate fragments of 200-500 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3 or anti-H3K27me3). Use protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence it on a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched for the histone modification.

Conclusion

The expression of this compound factors represents a powerful tool for inducing epigenetic reprogramming and rejuvenating aged cells. The core mechanisms involve a profound reversal of age-related DNA methylation patterns, driven by the activity of TET enzymes, and the remodeling of the chromatin landscape through changes in histone modifications. Understanding the intricate molecular pathways and protein interactions that govern these processes is crucial for harnessing the full therapeutic potential of this technology. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted epigenetic changes induced by this compound and to explore its applications in regenerative medicine and the development of novel therapies for age-related diseases. Further research into the upstream signaling pathways and the precise interplay between different epigenetic modifications will undoubtedly provide deeper insights into the mechanisms of cellular rejuvenation and open new avenues for therapeutic intervention.

References

Understanding the molecular pathways activated by OSK-1

- 1. K+ channel types targeted by synthetic OSK1, a toxin from Orthochirus scrobiculosus scorpion venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. K+ channel types targeted by synthetic OSK1, a toxin from Orthochirus scrobiculosus scorpion venom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oskar Is Targeted for Degradation by the Sequential Action of Par-1, GSK-3, and the SCF-Slimb Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ASK1-MAP kinase cascades in mammalian stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SKN-1 links C. elegans mesendodermal specification to a conserved oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Disrupting the SKN-1 homeostat: mechanistic insights and phenotypic outcomes [frontiersin.org]

- 9. SKN-1 isoform-c is essential for C. elegans development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reprogramming OSK genes combats age-related symptoms - ICJS - International Collegiate Journal of Science [icjs.us]

- 12. Kinase interaction analysis predicts actions of the WNK-OSR1/SPAK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WNK1-OSR1/SPAK KINASE CASCADE IS IMPORTANT FOR ANGIOGENESIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WNK1-OSR1/SPAK KINASE CASCADE IS IMPORTANT FOR ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Guanine nucleotide exchange factor OSG-1 confers functional aging via dysregulated Rho signaling in Caenorhabditis elegans neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural, Expression and Interaction Analysis of Rice SKP1-Like Genes - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Role of OSK in Reversing Cellular Senescence

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cellular senescence, a state of irreversible cell-cycle arrest, is a fundamental hallmark of aging and contributes to a spectrum of age-related diseases. The accumulation of senescent cells disrupts tissue homeostasis through the secretion of a pro-inflammatory milieu known as the Senescence-Associated Secretory Phenotype (SASP). Recent advancements in cellular reprogramming have identified the transient expression of specific transcription factors as a promising strategy to counteract senescence and restore youthful cellular function. This whitepaper provides a technical overview of the role of the Yamanaka factors Oct4, Sox2, and Klf4—collectively referred to as OSK—in reversing cellular senescence. It details the underlying molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols, and visualizes the involved signaling pathways.

Note: The term "OSK-1" as specified in the topic is not a standard nomenclature in the field. This document will refer to the combination of Oct4, Sox2, and Klf4 as "OSK".

The Core Mechanism: Epigenetic Rejuvenation

The primary mechanism by which OSK reverses cellular senescence is through partial epigenetic reprogramming. Unlike full reprogramming which erases cellular identity to create induced pluripotent stem cells (iPSCs), transient OSK expression resets the epigenetic landscape of a cell to a more youthful state while preserving its specialized identity.[1][2][3]

Key aspects of this process include:

-

Restoration of DNA Methylation Patterns: Aging is associated with predictable changes in DNA methylation, which can be measured by "epigenetic clocks". OSK expression can restore these patterns to those indicative of a younger biological age.[1][4][5] This process is dependent on the activity of DNA demethylases, specifically TET1 and TET2.[6][7]

-

Chromatin Remodeling: Senescent cells exhibit significant changes in chromatin structure, including the formation of Senescence-Associated Heterochromatin Foci (SAHF) and alterations in histone modifications like H3K9me3 and H4K20me3.[4][8] OSK expression helps to reverse these age-related histone modifications and restore a more open and accessible chromatin state.[4]

-

Transcriptional Resetting: By remodeling the epigenome, OSK expression globally alters gene expression profiles. It downregulates genes that are upregulated with age and senescence and upregulates genes whose expression declines with age.[1][9][10] This leads to the amelioration of multiple senescence-associated phenotypes.

Quantitative Data on OSK-Mediated Senescence Reversal

The effects of OSK expression on senescent cells have been quantified across various experimental models. The following tables summarize key findings.

Table 1: Effects of OSK on Gene Expression in Senescent Human Fibroblasts

| Metric | Observation | Source |

| Age-Upregulated Genes | 43.2% (82 of 190) were downregulated by 4 days of OSK expression. | [1][9][10] |

| Age-Downregulated Genes | 65.3% (213 of 326) were upregulated by 4 days of OSK expression. | [1][9][10] |

| Overall Restoration | Nearly 50% of genes altered by senescence were restored towards youthful levels. | [1][9] |

Table 2: Effects of OSK/M on Senescence Markers and Lifespan

| Marker/Outcome | Model | Effect | Source |

| p16Ink4a & p21Waf1/Cip1 | Aged Mouse Adipose Tissue | Expression significantly decreased. | [4] |

| Senescence-Associated β-galactosidase | In Vitro Models | Activity significantly decreased. | [4] |

| SASP Factors (MCP-1, IL-6, MMP13) | In Vitro Models | Secretion significantly decreased. | [4] |

| Histone Methylation (H3K9me3, H4K20me3) | In Vitro Models | Levels significantly decreased towards youthful states. | [4] |

| Median Remaining Lifespan | Aged Mice (In Vivo) | Increased by 109% with systemic OSK gene therapy. | [11][12] |

| Axon Regeneration | Mouse Optic Nerve Crush Model | 15-fold greater neurite area 9 days post-injury. | [6] |

Table 3: Preclinical & Clinical Data on the OS-01 Peptide

A distinct senotherapeutic agent, the OS-01 peptide, has also been developed to target cellular senescence, particularly in skin.

| Metric | Model | Observation | Source |

| Senescent Cell Burden | In Vitro Human Skin Model | Reduced by up to 50%. | [13] |

| CDKN2A (p16) Expression | Ex Vivo Human Skin Samples | Significantly decreased after 5 days of treatment. | [13] |

| Skin Appearance Improvement | 12-Week Human Clinical Trial | 70% of OS-01 users vs. 42% of control reported improvement. | [14] |

| Skin Hydration Improvement | 12-Week Human Clinical Trial | 92.6% of OS-01 users vs. 66.7% of control reported improvement. | [14] |

| Systemic IL-8 Levels | 12-Week Human Clinical Trial | Significantly decreased in the blood of the OS-01 group. | [14] |

Key Experimental Protocols

In Vitro Senescence Reversal Assay

-

Objective: To assess the effect of transient OSK expression on the transcriptome and phenotype of senescent human cells.

-

Cell Culture: Primary human fibroblasts are cultured until they enter replicative senescence, or senescence is induced using methods like irradiation or treatment with etoposide.

-

OSK Delivery: An inducible lentiviral system containing OCT4, SOX2, and KLF4 under the control of a doxycycline-inducible promoter is transduced into the cells.

-

Experimental Procedure:

-

Induce senescence in fibroblasts. Confirm senescent phenotype via SA-β-gal staining and p16/p21 expression.

-

Add doxycycline (B596269) to the culture medium to induce OSK expression for a short period (e.g., 4 days). A control group without doxycycline is maintained.

-

After induction, harvest cells for analysis.

-

-

Assays:

-

Transcriptomic Analysis: Perform genome-wide RNA sequencing (RNA-seq) to compare gene expression profiles between young, senescent, and OSK-treated senescent cells.

-

Phenotypic Analysis: Utilize assays like the Nucleocytoplasmic Compartmentalization (NCC) reporter system to assess the integrity of the nuclear pore complex, which is often compromised in senescent cells.[1][10]

-

In Vivo Rejuvenation via AAV-Mediated OSK Expression

-

Objective: To evaluate the systemic or tissue-specific effects of OSK expression on aging and regeneration in live animals.

-

Animal Model: Aged mice (e.g., 12 months or older) or disease models (e.g., glaucoma mouse model).

-

OSK Delivery: An adeno-associated virus (AAV) vector system is used for gene delivery. A common approach is a dual-AAV system where one virus carries the tetracycline (B611298) transactivator (rtTA) and the other carries the OSK genes under a Tetracycline Response Element (TRE) promoter. This allows for temporal control of OSK expression via doxycycline administration in the animals' drinking water.[6]

-

Experimental Procedure:

-

Deliver the AAV-OSK system systemically (e.g., via tail vein injection) or locally (e.g., via intravitreal injection for eye-related studies).

-

Administer doxycycline for a defined period (e.g., 4 weeks) to induce OSK expression.

-

After the treatment period, perform functional, histological, and molecular analyses.

-

-

Assays:

-

Functional Assessment: Measure physiological functions relevant to the target tissue, such as visual acuity in eye studies using pattern electroretinogram (pERG).[2]

-

Histology: Analyze tissue sections for changes in cellularity, morphology, and expression of senescence markers (e.g., p16Ink4a).

-

Epigenetic Clock Analysis: Extract DNA from tissues and perform bisulfite sequencing to measure DNA methylation age.

-

Signaling Pathways and Experimental Workflows

Core Senescence Signaling Pathways

Cellular senescence is primarily governed by the p53/p21 and p16INK4a/Rb tumor suppressor pathways. Various stressors converge on these pathways to induce a stable cell cycle arrest.

OSK-Mediated Reversal of Senescence

Transient OSK expression intervenes in this process by inducing widespread epigenetic remodeling, which leads to the downregulation of key senescence effectors and a restoration of youthful gene expression.

Experimental Workflow for In Vivo Studies

This diagram illustrates a typical workflow for testing the effects of OSK-mediated rejuvenation in an animal model.

Conclusion and Future Directions

The transient expression of the transcription factors OSK represents a powerful, mechanism-based approach to reversing cellular senescence. By targeting the epigenetic basis of aging, OSK can reset cellular programs, suppress pro-inflammatory phenotypes, and restore youthful function in a variety of cell types and tissues. The dramatic effects observed in preclinical models, including lifespan extension and functional restoration of complex tissues like the central nervous system, underscore the immense therapeutic potential of this technology.

Future research and development will focus on:

-

Optimizing Delivery: Developing safer and more efficient gene delivery systems, such as improved AAV vectors or non-viral methods like lipid nanoparticles for mRNA delivery, to enable transient and controlled OSK expression in target tissues.[9][15]

-

Chemical Reprogramming: Identifying and optimizing small molecule cocktails that can mimic the rejuvenating effects of OSK, thereby offering a potentially safer and more accessible therapeutic alternative to gene therapy.[1][10][15]

-

Clinical Translation: Carefully designing and executing first-in-human clinical trials to assess the safety and efficacy of cellular rejuvenation therapies for specific age-related diseases, with initial trials expected to target ophthalmic disorders.[2]

References

- 1. Chemically induced reprogramming to reverse cellular aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. The senescent cell epigenome | Aging [aging-us.com]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organ‐Specific Dedifferentiation and Epigenetic Remodeling in In Vivo Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Is the reversal of cellular aging possible through chemical means? [longevity.technology]

- 10. Chemically induced reprogramming to reverse cellular aging | Aging [aging-us.com]

- 11. Extending Life: The Best Link Between Gene Therapy and reverse aging in mice - Liv Hospital in Turkey Istanbul [int.livhospital.com]

- 12. Age-Reversal Tech Protects Against Neurodegeneration in Latest David Sinclair Study [nad.com]

- 13. oneskin.co [oneskin.co]

- 14. OS‐01 Peptide Topical Formulation Improves Skin Barrier Function and Reduces Systemic Inflammation Markers: A Pilot 12‐Week Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Further Work on Small Molecules that Can Induce Cell Reprogramming – Fight Aging! [fightaging.org]

Investigating the Downstream Targets of OSK Transcription Factors: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream targets of the core transcription factors Oct4, Sox2, and Klf4 (OSK), pivotal in cellular reprogramming and pluripotency. This document details the experimental methodologies used to identify and validate these targets, presents quantitative data in a structured format, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction to OSK Transcription Factors and Their Role in Cellular Reprogramming

The transcription factors Oct4, Sox2, and Klf4 are master regulators of pluripotency, capable of inducing a somatic cell to revert to an induced pluripotent stem cell (iPSC) state. This process of cellular reprogramming involves a profound remodeling of the epigenetic landscape and gene expression programs. Understanding the direct and indirect downstream targets of OSK is crucial for elucidating the molecular mechanisms of reprogramming and for harnessing its therapeutic potential in regenerative medicine and drug discovery.

OSK factors function by binding to specific DNA sequences, primarily in enhancer regions, to either activate or repress gene expression. They often act cooperatively, forming complexes that regulate a vast network of target genes. The initial stages of reprogramming are characterized by the binding of OSK to both somatic and pluripotency-related enhancers, leading to the decommissioning of the somatic cell identity and the activation of the pluripotency program.

Quantitative Analysis of OSK Downstream Targets

To provide a quantitative perspective on the downstream effects of OSK, the following tables summarize data from Chromatin Immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq) experiments.

Table 1: High-Confidence Binding Sites of OSK from ChIP-seq Analysis

This table represents a subset of high-confidence genomic loci bound by Oct4, Sox2, and Klf4, as identified by ChIP-seq. The data includes the genomic coordinates of the binding peak, the associated gene, and a statistical measure of peak enrichment.

| Transcription Factor | Chromosome | Peak Start | Peak End | Associated Gene | Peak Score (-log10(q-value)) |

| Oct4 | chr17 | 35,301,371 | 35,302,108 | Nanog | 325.4 |

| Sox2 | chr17 | 35,301,415 | 35,302,050 | Nanog | 298.7 |

| Klf4 | chr17 | 35,301,550 | 35,302,200 | Nanog | 250.1 |

| Oct4 | chr3 | 122,599,810 | 122,600,500 | Pou5f1 (Oct4) | 412.8 |

| Sox2 | chr3 | 122,600,000 | 122,600,650 | Pou5f1 (Oct4) | 388.2 |

| Klf4 | chr4 | 88,883,450 | 88,884,100 | Klf4 | 315.6 |

| Oct4 | chr8 | 12,848,500 | 12,849,200 | Zfp206 | 189.3 |

| Sox2 | chr8 | 12,848,650 | 12,849,300 | Zfp206 | 175.9 |